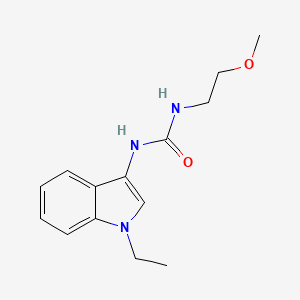

1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyethyl)urea

Description

1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyethyl)urea is a urea derivative featuring a substituted indole core. The compound consists of:

- Urea linkage: Connects the indole group to a 2-methoxyethyl chain, providing hydrogen-bonding capacity and influencing solubility.

- Methoxyethyl group: A polar substituent that may enhance water solubility and modulate pharmacokinetic properties.

Properties

IUPAC Name |

1-(1-ethylindol-3-yl)-3-(2-methoxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-3-17-10-12(11-6-4-5-7-13(11)17)16-14(18)15-8-9-19-2/h4-7,10H,3,8-9H2,1-2H3,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVHDQKABSGRFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyethyl)urea typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with 2-methoxyethylamine in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture interference.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The urea linkage can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxidized indole derivatives.

Reduction: Corresponding amines.

Substitution: Substituted urea derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potentially active in biological assays due to the presence of the indole moiety, which is known for its biological activity.

Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: May be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyethyl)urea would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety could facilitate binding to protein targets, while the urea linkage might contribute to hydrogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Indole-Based Ureas

Key Observations :

Bioactivity and Pharmacological Profiles

(E)-1-(1-ethyl-1H-indol-3-yl)prop-2-en-1-one Chalcones

- Structural similarity : Shared N-ethylindole core.

- Functional contrast : Chalcones (α,β-unsaturated ketones) exhibit anticancer activity via Michael addition or redox mechanisms, whereas ureas often target enzymes (e.g., kinases) through H-bonding.

1-(3,5-bis(trifluoromethyl)phenyl)-3-(2-methoxyethyl)urea

- Electron-deficient aromatic ring : Trifluoromethyl groups enhance electrophilicity, contrasting with the electron-rich indole in the target compound. This difference may influence interactions with nucleophilic residues in enzyme binding sites.

Solubility and Physicochemical Properties

- Methoxyethyl chain : Likely improves aqueous solubility compared to purely hydrophobic substituents (e.g., ’s methoxyphenyl group).

- Ethylindole vs. unsubstituted indole : The ethyl group may reduce solubility but enhance membrane permeability, a trade-off observed in lipophilicity-optimized drug design .

Biological Activity

1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyethyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an indole moiety linked to a urea group, which is further substituted with a 2-methoxyethyl group. The unique structure of this compound suggests various interactions with biological targets, potentially leading to diverse therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound's molecular weight is approximately 232.28 g/mol. Its structural features include:

- Indole moiety : Known for its role in various biological activities.

- Urea functionality : Facilitates hydrogen bonding, enhancing interactions with biological targets.

- 2-Methoxyethyl group : Influences pharmacokinetic properties such as absorption and distribution.

Anticancer Properties

Preliminary studies indicate that this compound exhibits notable activity against various cancer cell lines. Research suggests that it may induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways associated with cell growth and survival. The specific mechanisms are still under investigation, but potential pathways include:

- Inhibition of oncogenic signaling : Targeting pathways like PI3K/Akt and MAPK.

- Induction of apoptosis : Activation of caspase cascades leading to programmed cell death.

Anti-inflammatory Effects

The presence of the indole structure may also confer anti-inflammatory properties, which have been documented in other indole derivatives. This activity could be mediated through inhibition of pro-inflammatory cytokines and modulation of immune responses.

The mechanism of action for this compound is believed to involve:

- Hydrogen bonding : The urea group can form hydrogen bonds with enzymes or receptors, influencing their activity.

- Electrophilic aromatic substitution : The indole moiety may engage in reactions that alter cellular processes.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.